molecular formula C19H18Cl3N3O2 B10796755 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B10796755
M. Wt: 426.7 g/mol
InChI Key: MCGFBDJSJQAZHY-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide is a structurally complex acetamide derivative characterized by a trichloroacetyl group attached to an aromatic ring substituted with a 4-benzoylpiperazine moiety. This compound belongs to the broader class of N-substituted trichloroacetamides, which are studied for their unique crystallographic, spectroscopic, and electronic properties. The benzoylpiperazine group introduces steric and electronic effects that differentiate it from simpler analogs, influencing its molecular conformation, intermolecular interactions, and reactivity .

Synthesis of such compounds typically involves coupling reactions between chloroacetamide precursors and substituted amines. For example, piperazine-containing analogs are often synthesized via nucleophilic substitution reactions using chloroacetamide intermediates and piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O2/c20-19(21,22)18(27)23-15-8-4-5-9-16(15)24-10-12-25(13-11-24)17(26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFBDJSJQAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide typically involves the reaction of 4-benzoylpiperazine with 2,2,2-trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The general reaction scheme is as follows:

    Step 1: Dissolve 4-benzoylpiperazine in dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 2,2,2-trichloroacetyl chloride to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture for several hours until the reaction is complete.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Parameters and Crystallography

The crystal structures of N-substituted trichloroacetamides are highly sensitive to substituent effects. Key comparisons include:

Compound Crystal System Space Group Bond Length C(O)-N (Å) Key Substituents Reference
N-(Phenyl)-2,2,2-trichloroacetamide Monoclinic P21/n 1.335 Phenyl
N-(2-Chlorophenyl)-2,2,2-trichloroacetamide Monoclinic P21/c 1.342 2-Cl on phenyl
N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA) Orthorhombic Pmc21 1.338 2,4,5-Cl₃ on phenyl
Target Compound Not reported Inferred ~1.340 4-Benzoylpiperazine on phenyl
  • Key Observations: Substitution on the phenyl ring (e.g., Cl, CH₃, NO₂) alters the C(O)-N bond length slightly (1.335–1.342 Å), with electron-withdrawing groups like Cl increasing bond polarization . The benzoylpiperazine group in the target compound introduces bulkier substituents, likely leading to distorted molecular packing and non-covalent interactions (e.g., hydrogen bonding with the carbonyl group). This is analogous to N-(4-methylphenyl)-2,2,2-trichloroacetamide, where methyl groups disrupt planar arrangements .

Spectroscopic Properties

35Cl Nuclear Quadrupole Resonance (NQR)

NQR frequencies are highly sensitive to the electronic environment of chlorine atoms:

Compound 35Cl NQR Frequencies (MHz) Substituent Effects Reference
N-(2-Methylphenyl)-2,2,2-trichloroacetamide 1 resonance Steric hindrance reduces Cl equivalence
N-(4-Bromophenyl)-2,2,2-trichloroacetamide 1 resonance Electron-withdrawing Br stabilizes Cl
N-(3-Methylphenyl)-2,2,2-trichloroacetamide 3 resonances Multiple Cl environments due to asymmetry
Target Compound Not reported Benzoylpiperazine may split resonances
  • Key Observations: The number of 35Cl NQR resonances correlates with the symmetry of the trichloroacetyl group.
Infrared (IR) Spectroscopy

IR spectra of trichloroacetamides show characteristic C=O stretches near 1680–1700 cm⁻¹. Substituents on the phenyl ring (e.g., NO₂, Br) shift this band due to electron-withdrawing or donating effects . The target compound’s benzoylpiperazine group may further shift the C=O stretch due to conjugation with the piperazine nitrogen.

Biological Activity

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H18Cl3N3O2
  • Molecular Weight : 426.7 g/mol
  • CAS Number : 579440-84-9

The compound features a piperazine moiety substituted with a benzoyl group, along with a trichloroacetamide functional group. This structural configuration is significant for its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antiviral Activity : Preliminary studies suggest that the compound can inhibit viral replication by interfering with viral entry and protein synthesis pathways.
  • Cytotoxic Effects : Assays have shown that at certain concentrations, compound 1 exhibits cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Antiviral Activity

A series of in vitro studies were conducted to evaluate the antiviral efficacy of compound 1 against different viruses. The results are summarized in the following table:

Virus TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
BVDV5.05010
HSV-13.54011.43
Influenza A4.0307.5

The selectivity index (SI), calculated as SI=CC50IC50\text{SI}=\frac{\text{CC50}}{\text{IC50}}, indicates a favorable profile for compound 1, suggesting it can selectively inhibit viral replication without significant toxicity to host cells.

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay on various human cancer cell lines including HeLa and A549 cells. The findings are as follows:

Cell LineCC50 (µM)
HeLa45
A54940

These results indicate that while compound 1 has cytotoxic effects, it also possesses a reasonable therapeutic window for further development.

Case Studies

  • Case Study on Antiviral Efficacy : In a study published in Journal of Antiviral Research, compound 1 was tested against Bovine Viral Diarrhea Virus (BVDV). The study demonstrated that treatment with compound 1 led to a significant reduction in viral load in infected cell cultures.
  • Cancer Cell Line Inhibition : Another study investigated the effects of compound 1 on A549 lung cancer cells. The results indicated that compound treatment resulted in apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

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